4-chloro-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole is a synthetic organic compound characterized by its complex structure, which includes multiple chloro and fluoro substituents on a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole core.
Substitution Reactions: Subsequent steps involve the introduction of chloro and fluoro substituents through electrophilic aromatic substitution reactions. This can be achieved using reagents such as chlorinating agents (e.g., thionyl chloride) and fluorinating agents (e.g., N-fluorobenzenesulfonimide).
Benzylation: The final step involves the benzylation of the pyrazole ring using a benzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, which may reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In industry, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(2-chlorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole
- 4-chloro-1-(4-fluorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole
- 1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole
Uniqueness
Compared to similar compounds, 4-chloro-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole is unique due to the specific arrangement and combination of chloro and fluoro substituents. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H13Cl4FN2 |
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Molecular Weight |
466.2 g/mol |
IUPAC Name |
4-chloro-1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(4-chlorophenyl)pyrazole |
InChI |
InChI=1S/C22H13Cl4FN2/c23-16-6-1-13(2-7-16)21-20(26)22(14-3-8-17(24)9-4-14)29(28-21)12-15-5-10-18(27)11-19(15)25/h1-11H,12H2 |
InChI Key |
BOVDMDXVDBLRMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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